2-Amino-5-(diethoxyphosphinyl)pyridine
Description
2-Amino-5-(diethoxyphosphinyl)pyridine is a pyridine derivative characterized by a phosphonate group (diethoxyphosphinyl) at the 5-position and an amino group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing and steric effects of the phosphonate group, which influence reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C9H15N2O3P |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
5-diethoxyphosphorylpyridin-2-amine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
OWNRFWZLOZLEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CN=C(C=C1)N)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-amino-5-(diethoxyphosphinyl)pyridine, focusing on substituent effects, synthesis routes, physicochemical properties, and biological activities. Data are derived from the provided evidence and relevant references.
Key Insights from Comparative Analysis
Synthetic Complexity: Phosphonate-containing derivatives (e.g., this compound) typically require specialized reagents (e.g., phosphorus trichloride or phosphonylation agents) compared to chloro or trifluoromethyl analogs, which use simpler alkylation/halogenation methods . Oxadiazole and phenyl-substituted derivatives often involve multi-step condensation or cross-coupling reactions .
Physicochemical Properties :
- The diethoxyphosphinyl group enhances polarity and water solubility relative to lipophilic groups like trifluoromethyl or phenyl .
- Chloro and trifluoromethyl substituents increase metabolic stability but reduce solubility in aqueous media .
Biological Activity :
- Phosphonate analogs are hypothesized to mimic phosphate groups in enzymatic substrates, making them potent kinase or phosphatase inhibitors .
- Trifluoromethyl and oxadiazole derivatives show superior antimicrobial and antifungal activities due to their electron-deficient aromatic systems disrupting microbial membranes .
- 4-Substituted phenyl analogs exhibit tunable bioactivity; electron-withdrawing groups (e.g., nitro) enhance antimalarial efficacy .
Thermal and Chemical Stability :
- Phosphonate and oxadiazole derivatives demonstrate higher thermal stability (>200°C) compared to chloro-substituted pyridines, which degrade at lower temperatures (~150°C) .
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